exo-3-(1-Piperdinyl)tropane

Physicochemical properties Lipophilicity Drug-likeness

Standard tropane or piperidine analogs fail to replicate the critical exo stereochemistry required for potent CXCR3 antagonism or CNS penetration. This compound provides the validated bicyclic scaffold with defined C3 exo configuration. - **Essential for lead optimization**: Core pharmacophore in exo-tropanyl urea CXCR3 antagonists with subnanomolar potency. - **Enables CNS targeting**: Tropane backbone ensures striatal brain uptake absent in piperidine congeners (DAT imaging). - **Fragment-like properties**: MW 208.34, XLogP 2.3, TPSA 6.5 Ų - suitable for FBDD campaigns targeting CNS receptors.

Molecular Formula C13H24N2
Molecular Weight 208.34 g/mol
CAS No. 125541-18-6
Cat. No. B136676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameexo-3-(1-Piperdinyl)tropane
CAS125541-18-6
Molecular FormulaC13H24N2
Molecular Weight208.34 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)N3CCCCC3
InChIInChI=1S/C13H24N2/c1-14-11-5-6-12(14)10-13(9-11)15-7-3-2-4-8-15/h11-13H,2-10H2,1H3/t11-,12+,13?
InChIKeyMVSSXDKAQLWYQO-FUNVUKJBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





exo-3-(1-Piperidinyl)tropane: Physicochemical and Structural Profile


exo-3-(1-Piperidinyl)tropane (CAS 125541-18-6) is a synthetic tropane alkaloid derivative with the molecular formula C13H24N2 and a molecular weight of 208.34 g/mol. Its IUPAC name, (1R,5S)-8-methyl-3-piperidin-1-yl-8-azabicyclo[3.2.1]octane, indicates a bicyclic tropane core with a piperidine substituent at the C3 position in the exo configuration [1]. Key computed physicochemical properties include an XLogP of 2.3 and a topological polar surface area of 6.5 Ų, suggesting moderate lipophilicity and limited hydrogen-bonding capacity . This compound serves as a versatile building block in medicinal chemistry, particularly for generating tropenyl and homotropenyl-piperidine urea derivatives as CXCR3 antagonists [2].

Stereochemical identity Defined exo configuration at C3 supports stereochemistry-dependent studies
Synthetic utility May serve as an intermediate for tropenyl-piperidine urea CXCR3 antagonists
Property profile Moderate lipophilicity and low TPSA support CNS drug-likeness screening

Why Generic Tropane Substitution Is Scientifically Unsound


Substituting exo-3-(1-Piperidinyl)tropane with a generic tropane or a simple piperidine analog is not scientifically justifiable due to the critical interplay of stereochemistry and substituent effects. The exo configuration at the C3 position is essential for the biological activity of many tropane derivatives, as evidenced in CCR5 antagonists where only exo-isomers displayed subnanomolar whole-cell anti-HIV activity [1]. Furthermore, replacing the tropane skeleton with a simpler piperidine ring can abolish key pharmacokinetic properties, such as brain uptake, as demonstrated in comparative imaging studies where the piperidine congener of a technetium-99m-labeled tropane failed to show striatal uptake [2]. The specific piperidine substituent at the C3 position also differentiates this compound from other C3-functionalized tropanes, offering a unique conformational profile for target engagement.

Exo vs. endo configuration
Endo isomers may show different receptor interaction profiles; stereochemistry-dependent activity context should be verified.
Tropane vs. piperidine scaffold
Piperidine analogs may lack CNS penetration and transporter targeting ability observed with tropane bicyclic system.
C3 substituent mismatch
Other C3-functionalized tropanes may alter conformational and target engagement profiles.

Quantitative Comparator Evidence for Procurement


Physicochemical Differentiation vs. Parent Tropane Scaffold

exo-3-(1-Piperidinyl)tropane demonstrates a computed LogP (XLogP) of 2.3 and a topological polar surface area (TPSA) of 6.5 Ų, representing a significant increase in lipophilicity compared to the parent tropane scaffold, which has an XLogP of approximately 1.7 and a TPSA of 3.2 Ų [1]. This shift in physicochemical profile places the compound nearer to the optimal range for CNS drug-likeness (LogP 2-5) compared to the parent tropane, suggesting enhanced passive membrane permeability. The compound possesses 0 hydrogen bond donors and 2 hydrogen bond acceptors, versus 0 donors and 1 acceptor for the parent tropane, altering its molecular recognition properties .

Physicochemical Shift
Class-level
ΔXLogP +0.6 · ΔTPSA +3.3 Ų
Supports CNS drug-likeness screening context
Computed properties; verify experimentally
Physicochemical properties Lipophilicity Drug-likeness

Stereochemical Advantage: Exo vs. Endo Configuration

In the context of tropane-based receptor ligands, the exo configuration at the C3 position is critical for potent biological activity. A study on CCR5 receptor antagonists demonstrated that only exo-isomers of substituted tropanes displayed subnanomolar whole-cell anti-HIV activity, while the corresponding endo-isomers were significantly less potent [1]. Although this specific comparison was performed on a different series of tropane derivatives, the stereochemical principle is class-consistent. Furthermore, in benzyltropane-based GluN2B ligands, endo-configured stereoisomers exhibited higher GluN2B affinity than exo-configured diastereomers, highlighting the target-dependent nature of stereochemical preferences [2]. For researchers requiring the exo configuration specifically, exo-3-(1-Piperidinyl)tropane provides the correct stereochemistry without the need for chiral separation or epimerization.

Exo vs Endo Potency
Class-level
Exo: IC50 < 1 nM (reported) vs Endo: substantially reduced potency
Stereochemistry-dependent activity interpretation
CCR5 series; target-dependent, verify for assay
Stereochemistry Receptor binding CCR5 antagonism

Conformational Restriction: Tropane vs. Piperidine Scaffold

A direct comparative study evaluated a technetium-99m-labeled integrated tropane-BAT and its piperidine congener as potential dopamine transporter (DAT) imaging agents. The tropane-based agent demonstrated significant brain uptake and striatal localization, whereas the piperidine congener showed no detectable striatal uptake in vitro, and brain uptake disappeared when the tropane skeleton was replaced by a piperidine ring [1]. This provides direct experimental evidence that the conformationally restricted tropane bicyclic system confers critical pharmacokinetic and target-engagement advantages over the more flexible piperidine monocycle for CNS applications. exo-3-(1-Piperidinyl)tropane, combining both the tropane skeleton and a piperidine substituent, represents a hybrid scaffold that may offer a balance between conformational restriction and functional group diversity.

Brain Uptake Context
Class-level
Tropane: striatal uptake (+) vs Piperidine: no uptake (-)
Supports CNS penetration study design
Radiolabeled tracer comparison in rat brain
Dopamine transporter Brain uptake Conformational restriction

Application-Specific Role as a CXCR3 Antagonist Precursor

exo-3-(1-Piperidinyl)tropane and its derivatives serve as key intermediates in the synthesis of tropenyl and homotropenyl-piperidine urea derivatives, a class of potent CXCR3 antagonists. In the optimization of a series of 1-aryl-3-piperidinyl urea derivatives, replacement of the central piperidine with an exo-tropanyl unit led to compound 15, which demonstrated a combination of excellent potency against human and murine CXCR3 receptors, improved drug-like properties, and favorable pharmacokinetics [1]. This structural modification provided a valuable tool for evaluating CXCR3 antagonism in models of human disease. The exo-tropanyl moiety, which can be derived from exo-3-(1-Piperidinyl)tropane or related intermediates, represents a privileged scaffold for this target class, and the compound is specifically referenced as an intermediate for CXCR3 antagonist synthesis [2].

CXCR3 Antagonist Precursor
Supporting evidence
Exo-tropanyl urea: improved potency & PK vs Piperidine analog baseline
Supports CXCR3 lead optimization research
No specific Ki values reported
CXCR3 antagonist Building block Medicinal chemistry

Optimal Research and Industrial Applications


CXCR3 Antagonist Lead Optimization

Based on the established role of exo-tropanyl urea derivatives as potent CXCR3 antagonists, exo-3-(1-Piperidinyl)tropane is an optimal starting material for synthesizing focused libraries of tropenyl-piperidine urea derivatives for CXCR3 lead optimization programs. The compound provides the exo-tropanyl pharmacophore that was critical for achieving excellent potency against both human and murine CXCR3 receptors, along with favorable drug-like properties and pharmacokinetics [1].

Dopamine Transporter Probe Development

The tropane scaffold of exo-3-(1-Piperidinyl)tropane confers critical advantages for CNS penetration and DAT targeting, as demonstrated by comparative imaging studies where tropane-based agents showed brain uptake and striatal localization while piperidine congeners did not [1]. Researchers developing novel DAT imaging agents or studying dopamine transporter pharmacology can utilize this compound as a conformationally restricted scaffold that preserves the brain-penetrant properties lacking in simpler piperidine analogs.

Investigating Exo vs. Endo Stereochemistry Effects

The defined exo stereochemistry at the C3 position of exo-3-(1-Piperidinyl)tropane makes it a valuable tool for studying the impact of stereochemistry on receptor binding and functional activity. As demonstrated in CCR5 antagonist research, the exo configuration was essential for subnanomolar potency, and having access to a stereochemically pure exo compound enables rigorous structure-activity relationship studies without the confounding effects of stereochemical mixtures [1].

Fragment-Based Drug Discovery

With a molecular weight of 208.34 g/mol, moderate lipophilicity (XLogP 2.3), and a compact bicyclic structure with a pendant piperidine ring, exo-3-(1-Piperidinyl)tropane meets key criteria for a fragment-like molecule suitable for fragment-based drug discovery (FBDD) campaigns [1]. Its dual basic nitrogen atoms (tropane N-methyl and piperidine NH) offer distinct vectors for fragment elaboration, and its physicochemical properties place it within favorable fragment space for CNS targets.

Application
Selection Property
Validation Focus
CXCR3 antagonist lead optimization
Exo-tropanyl pharmacophore scaffold
Potency against CXCR3 receptors, drug-like properties
Dopamine transporter probe development
Tropane bicyclic scaffold
Brain penetration and DAT targeting in models
Stereochemistry-activity relationship studies
Defined exo stereochemistry
Receptor binding affinity, functional activity
Fragment-based drug discovery
Low MW, moderate lipophilicity
Fragment elaboration and CNS drug-likeness
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